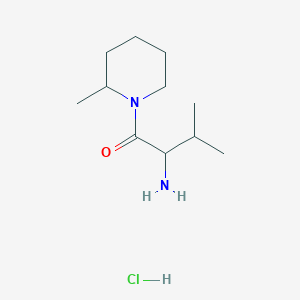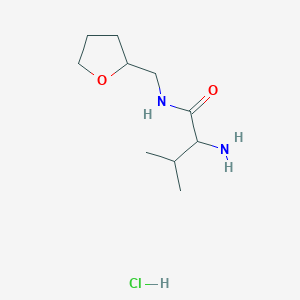![molecular formula C16H25Cl2NO B1395120 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1219977-08-8](/img/structure/B1395120.png)
4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Übersicht
Beschreibung
“4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185301-09-0 . It has a molecular weight of 283.84 and a molecular formula of C16H25Cl2NO . It is also known as Bupivacaine, a medication used for regional anesthesia and acute pain management.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.84 and a molecular formula of C16H25Cl2NO . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Activity
4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride has been studied for its impact on metabolic activity. Massicot, Steiner, and Godfroid (1985) found that when chronically administered, it leads to reduced food intake and weight gain in obese rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
The compound's effect on feeding behavior has also been explored. Massicot, Thuillier, and Godfroid (1984) discovered that it affects the satiety center by reducing obesity in mice, highlighting its potential in influencing feeding patterns (Massicot, Thuillier, & Godfroid, 1984).
Aromatase Inhibition and Cancer Treatment
In the context of cancer research, Hartmann and Batzl (1986) described the synthesis and biological evaluation of various compounds including 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine derivatives as aromatase inhibitors, which may have implications in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Thermogenic Effects
Massicot, Ricquier, Godfroid, and Apfelbaum (1985) studied the thermogenic effects of this compound, noting that it increases energy expenditure and stimulates mitochondrial oxygen consumption in rats (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Lipolytic Effects
Further research by Massicot, Falcou, Steiner, and Godfroid (1986) demonstrated that this compound enhances glycerol release from adipocytes, indicating lipolytic effects (Massicot, Falcou, Steiner, & Godfroid, 1986).
Structural and Molecular Studies
Szafran, Komasa, and Bartoszak-Adamska (2007) conducted structural and molecular studies on similar piperidine derivatives, which can be useful in understanding the physical and chemical properties of this compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Wirkmechanismus
- The primary target of this compound is the muscarinic receptor , specifically the M3 subtype . These receptors are found in various tissues, including the eye, where they play a crucial role in regulating pupil size and accommodation for near vision .
- By blocking muscarinic receptors, cyclopentolate prevents the eye from accommodating for near vision (cycloplegia) and dilates the pupil (mydriasis) .
- Environmental Factors : The compound’s efficacy and stability may vary based on factors such as eye pigmentation . Darkly pigmented irises experience slower onset and longer duration of effects .
Target of Action
Mode of Action
Action Environment
Eigenschaften
IUPAC Name |
4-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMVJZZPHHTWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)



![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
